molecular formula C24H22ClN3O B11121107 2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide

2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11121107
M. Wt: 403.9 g/mol
InChI Key: MMOHPBMVGOQTPZ-UHFFFAOYSA-N
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Description

2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide is an organic compound that belongs to the benzimidazole class. This compound is known for its stability and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of benzimidazole with 2-chlorobenzyl halides under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .

Comparison with Similar Compounds

2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide can be compared with other benzimidazole derivatives such as:

This compound’s unique structure, particularly the presence of the acetamide group, distinguishes it from other benzimidazole derivatives and contributes to its specific chemical and biological properties.

Properties

Molecular Formula

C24H22ClN3O

Molecular Weight

403.9 g/mol

IUPAC Name

2-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C24H22ClN3O/c1-16-6-5-7-17(2)24(16)27-23(29)15-28-21-9-4-3-8-20(21)26-22(28)14-18-10-12-19(25)13-11-18/h3-13H,14-15H2,1-2H3,(H,27,29)

InChI Key

MMOHPBMVGOQTPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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